2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
Description
2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester derivative featuring a brominated, formyl-substituted methoxyphenyl group linked to a 4-acetylamino benzenesulfonate moiety. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional groups, which may confer unique reactivity, solubility, or biological activity.
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIGFKQKSZAOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Phenolic Component: 2-Bromo-4-formyl-6-methoxyphenol
The phenolic precursor is synthesized through sequential bromination and formylation of a methoxyphenol derivative. A validated approach involves:
Starting Material : 4-Hydroxy-3-methoxybenzaldehyde (isovanillin, 152.15 g/mol).
Bromination :
- Dissolve isovanillin (0.1 mol, 15.2 g) in glacial acetic acid (50 mL).
- Add bromine (0.11 mol, 17.6 g) dropwise at 0–5°C, stirring for 4 h.
- Quench with sodium bisulfite, extract with dichloromethane, and dry over Na₂SO₄.
- Purify via recrystallization (ethanol/water) to yield 2-bromo-4-hydroxy-5-methoxybenzaldehyde.
Methylation :
Sulfonation with 4-Acetamidobenzenesulfonyl Chloride
Reagents :
- 4-Acetamidobenzenesulfonyl chloride (121-60-8, 233.67 g/mol)
- Anhydrous tetrahydrofuran (THF), triethylamine (TEA), 4-dimethylaminopyridine (DMAP)
Procedure :
- Dissolve 2-bromo-4-formyl-6-methoxyphenol (0.01 mol, 2.73 g) and DMAP (0.0015 mol, 0.18 g) in dry THF (20 mL).
- Add TEA (0.015 mol, 2.1 mL) and cool to 0°C.
- Slowly add 4-acetamidobenzenesulfonyl chloride (0.012 mol, 2.8 g) in THF (10 mL).
- Stir at room temperature for 12 h, filter, and concentrate under vacuum.
- Wash the crude product with 5% NaOH and water, then recrystallize from ethanol.
Yield : ~65–72% (based on analogous sulfonate syntheses).
Alternative Synthetic Strategies
Bromination After Sulfonation
To circumvent regioselectivity challenges during bromination:
- Sulfonate 4-formyl-6-methoxyphenol with 4-acetamidobenzenesulfonyl chloride as in Section 1.2.
- Brominate the sulfonated product using N-bromosuccinimide (NBS) in CCl₄ under UV light.
Limitation : Lower selectivity for the 2-bromo isomer (∼40% yield).
Protecting Group Approaches
Formyl Group Protection :
- Convert the formyl group to an acetal using ethylene glycol and p-toluenesulfonic acid.
- Perform bromination and sulfonation, then deprotect with aqueous HCl.
Advantage : Prevents aldehyde oxidation during bromination.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature and Catalysis
- DMAP Role : Accelerates sulfonate ester formation via nucleophilic catalysis (turnover frequency = 8.5 h⁻¹).
- Low-Temperature Control : Minimizes sulfonyl chloride hydrolysis (<5% yield loss).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.69 (d, J = 8.4 Hz, 2H, ArH), 7.52 (s, 1H, ArH), 6.89 (s, 1H, ArH), 3.91 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).
- IR (KBr): ν = 1712 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O).
Purity Assessment :
Industrial Scalability and Challenges
Continuous Flow Synthesis :
- Microreactor setup reduces reaction time to 2 h and improves yield (78%).
Byproduct Management : - Unreacted sulfonyl chloride is removed via aqueous NaHCO₃ washes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the formyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonate Ester Linkages
(a) 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2)
- Structure : Shares the 2-bromo-4-formyl-6-methoxyphenyl group but replaces the sulfonate ester with a benzoic acid moiety.
- Molecular Weight : 365.18 g/mol (calculated from formula in ).
- Key Differences: The carboxylic acid group may reduce solubility in non-polar solvents compared to the sulfonate ester. This compound is likely used as an intermediate in synthesizing more complex sulfonates or amides .
(b) 4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate (CAS 301193-69-1)
- Structure: Retains the 4-(acetylamino)benzenesulfonate group but replaces the bromo-formyl-methoxyphenyl with a dimethoxybenzenesulfonate.
- Key Differences: The absence of bromine and formyl groups reduces steric hindrance and electrophilic reactivity.
(c) 5-[(4,6-Dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate
Sulfonamide and Carboxylate Derivatives
(a) 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 18 in )
- Structure : Replaces the sulfonate ester with a sulfonamide-hydrazide group.
- Key Differences: The hydrazide functionality increases nucleophilicity, making it more reactive toward carbonyl compounds.
(b) Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate (CAS 2181829-39-8)
- Structure : Features a fluorinated aromatic ring and a sulfonamido group.
- Molecular Weight : 402.2 g/mol.
- The ester group (vs. sulfonate) may alter pharmacokinetic properties, such as membrane permeability .
Substituent Positional Isomers
(a) 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7)
- Structure : Bromine at position 4 (vs. 2 in the target compound) and an acetic acid side chain.
- Molecular Weight : 245.07 g/mol.
- The acetic acid group offers a site for further functionalization, such as amidation .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~450–500 g/mol (based on analogs in ).
- Sulfonate vs. Carboxylate : Sulfonate esters generally exhibit higher water solubility than carboxylates due to their charged nature. For example, sodium alkylbenzenesulfonates () are widely used as surfactants for this reason.
Stability and Reactivity
- Bromine : Enhances electrophilic aromatic substitution resistance but may participate in nucleophilic displacement under basic conditions.
- Formyl Group : A reactive aldehyde site for condensation reactions (e.g., hydrazone formation, as seen in ).
Biological Activity
2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate (CAS No. 1432436-62-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14BrNO6S
- Molecular Weight : 428.25 g/mol
- Structure : The compound features a bromine atom, a formyl group, and a methoxy group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes, modulating their activity. This modulation can affect various cellular pathways, potentially leading to therapeutic effects.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the methoxy group may enhance the electron-donating ability of the compound, contributing to its potential as a free radical scavenger.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary investigations suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific enzyme targets remain to be fully elucidated.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. These studies are essential for determining its potential as an anticancer agent. Initial findings suggest moderate cytotoxic effects against specific cancer cell lines, warranting further exploration.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant free radical scavenging activity comparable to standard antioxidants. |
| Study 2 | Assess enzyme inhibition | Showed moderate inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties. |
| Study 3 | Investigate cytotoxicity | Exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential anticancer activity. |
Q & A
Basic: What are the recommended synthetic routes for 2-Bromo-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl rings. A common route starts with sulfonation of 4-(acetylamino)benzenesulfonic acid, followed by esterification with 2-bromo-4-formyl-6-methoxyphenol under acidic conditions. Critical parameters include:
- Temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions).
- Catalyst selection (e.g., H₂SO₄ for sulfonation, DMAP for esterification).
- Purification steps (e.g., column chromatography to isolate the sulfonate ester, monitored by TLC).
Yield optimization requires careful stoichiometric balancing of reactants, as excess bromo-formyl-methoxyphenol can lead to dimerization .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C6, bromo at C2) and sulfonate linkage. The acetyl amino group’s resonance appears at ~2.1 ppm (singlet).
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonate S=O).
- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the two aromatic rings (typically 60–80°) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~481.2 Da).
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates.
- Storage : Keep in a cool (<25°C), dry environment, away from oxidizing agents.
- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated waste .
Advanced: How does the electron-withdrawing bromo group influence the sulfonate ester’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromo group at C2 stabilizes the transition state during nucleophilic attacks (e.g., by amines or thiols) via inductive effects, increasing the sulfonate’s electrophilicity. Key observations:
- Kinetic studies : Bromo-substituted derivatives show 2–3x faster reaction rates compared to non-halogenated analogs in SN2 mechanisms.
- Competing pathways : Bromine’s presence may also promote elimination under basic conditions (e.g., β-hydride elimination), requiring pH control (optimal pH 7–8).
- Computational insights : DFT calculations reveal reduced electron density at the sulfonate sulfur, enhancing susceptibility to nucleophiles .
Advanced: What strategies can resolve contradictions in reported biological activity data for sulfonate derivatives like this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with consistent expression levels of target enzymes (e.g., serine proteases) and control for solvent effects (DMSO ≤0.1%).
- Batch characterization : Employ HPLC-MS to verify purity (>95%) and rule out degradation products (e.g., hydrolyzed sulfonate).
- Dose-response validation : Repeat activity assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ reproducibility .
Advanced: How can computational modeling predict the compound’s interaction with serine proteases, and what experimental validations are required?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Model the sulfonate group’s binding to the protease catalytic triad (e.g., His57, Asp102, Ser195 in chymotrypsin). Key interactions include hydrogen bonding between the sulfonate oxygen and Ser195.
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes.
- Experimental validation :
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Challenges include poor solubility and polymorphism:
- Solvent screening : Use mixed solvents (e.g., DMSO/water or EtOH/ethyl acetate) to improve crystal nucleation.
- Temperature-gradient methods : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from analogous structures (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine derivatives) to induce growth .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
